REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][CH:4]=1.[O:10]=[C:11]1[CH2:15][CH2:14][CH2:13][N:12]1[C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17]>C1COCC1>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([C:11](=[O:10])[CH2:15][CH2:14][CH2:13][NH:12][C:16](=[O:17])[O:18][C:19]([CH3:20])([CH3:22])[CH3:21])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
73.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −78° C. for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A thoroughly dried three-necked round-bottom flask was equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel and argon inlet
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for additional 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for another 10 hrs
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
before quenching with water
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (1 N, 100 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afforded the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (EtOAc:DCM:hexane=1:1:15)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCNC(OC(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |